
Diethyl octadecyl(tetradecyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl octadecyl(tetradecyl)propanedioate is a chemical compound that falls under the category of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes long alkyl chains, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl octadecyl(tetradecyl)propanedioate typically involves the esterification of propanedioic acid with octadecyl and tetradecyl alcohols. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency, often utilizing advanced catalysts and optimized reaction conditions.
化学反应分析
Types of Reactions: Diethyl octadecyl(tetradecyl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohols and propanedioic acid in the presence of water and an acid or base catalyst.
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Octadecyl alcohol, tetradecyl alcohol, and propanedioic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: New esters or amides, depending on the nucleophile used.
科学研究应用
Diethyl octadecyl(tetradecyl)propanedioate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
作用机制
The mechanism of action of diethyl octadecyl(tetradecyl)propanedioate primarily involves its interaction with lipid membranes. Its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it a valuable compound for studying membrane dynamics and drug delivery mechanisms.
相似化合物的比较
Diethyl malonate: Another ester with a similar core structure but shorter alkyl chains.
Diethyl phthalate: A commonly used plasticizer with different structural features.
Uniqueness: Diethyl octadecyl(tetradecyl)propanedioate is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring high lipophilicity and membrane interaction capabilities.
属性
CAS 编号 |
90546-39-7 |
|---|---|
分子式 |
C39H76O4 |
分子量 |
609.0 g/mol |
IUPAC 名称 |
diethyl 2-octadecyl-2-tetradecylpropanedioate |
InChI |
InChI=1S/C39H76O4/c1-5-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-39(37(40)42-7-3,38(41)43-8-4)35-33-31-29-27-25-20-18-16-14-12-10-6-2/h5-36H2,1-4H3 |
InChI 键 |
WKCIFWCYPLDGQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


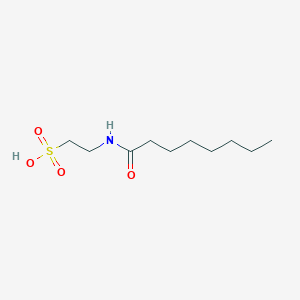
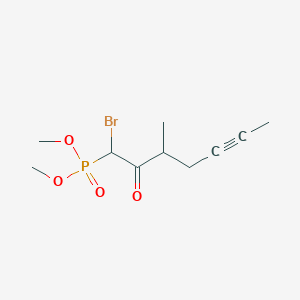
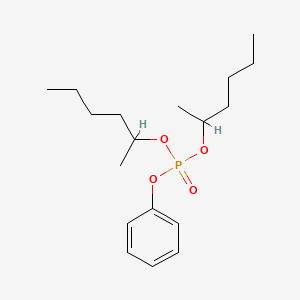
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
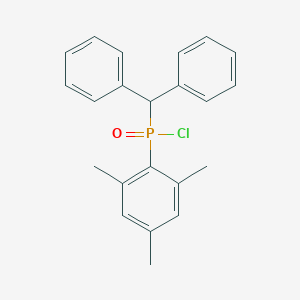
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
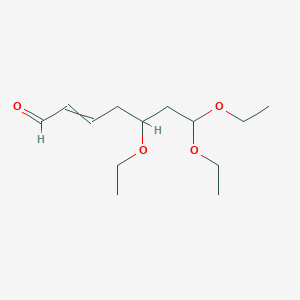

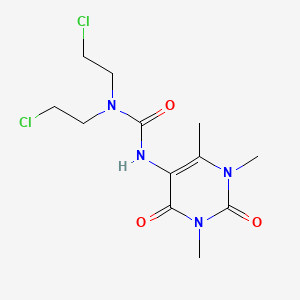
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
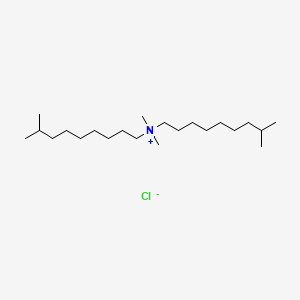
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
